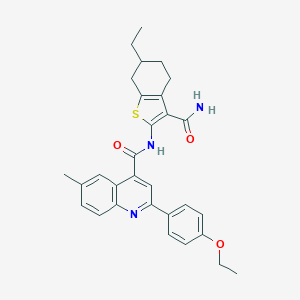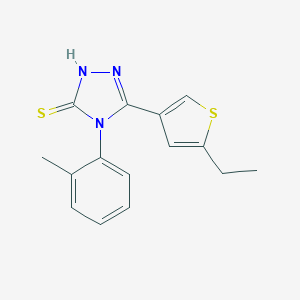![molecular formula C26H22ClN5O2S B456372 5-(4-CHLOROPHENYL)-2-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B456372.png)
5-(4-CHLOROPHENYL)-2-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-(4-CHLOROPHENYL)-2-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE” is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various substituents such as a chlorophenyl group, a pyrazolyl group, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-(4-CHLOROPHENYL)-2-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE” typically involves multi-step organic reactions. The key steps may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Fusing the Pyrimidine Ring: The thiazole ring is then fused with a pyrimidine ring through condensation reactions.
Introduction of Substituents: The chlorophenyl, pyrazolyl, and carboxamide groups are introduced through various substitution reactions, often involving reagents like chlorinating agents, pyrazole derivatives, and amines.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure Control: Maintaining optimal conditions to ensure efficient synthesis.
化学反应分析
Types of Reactions
“5-(4-CHLOROPHENYL)-2-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups like alkyl or acyl groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound’s structure suggests potential as a lead compound for drug development. Its various functional groups may interact with biological targets, leading to therapeutic effects.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of “5-(4-CHLOROPHENYL)-2-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE” would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
Thiazolopyrimidines: Compounds with similar thiazole and pyrimidine ring structures.
Chlorophenyl Derivatives: Compounds with chlorophenyl groups.
Pyrazolyl Derivatives: Compounds with pyrazolyl groups.
Uniqueness
The uniqueness of “5-(4-CHLOROPHENYL)-2-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE” lies in its combination of functional groups and ring structures, which may confer unique chemical and biological properties not found in other similar compounds.
属性
分子式 |
C26H22ClN5O2S |
|---|---|
分子量 |
504g/mol |
IUPAC 名称 |
(2E)-5-(4-chlorophenyl)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C26H22ClN5O2S/c1-15-18(14-31(3)30-15)13-21-25(34)32-23(17-9-11-19(27)12-10-17)22(16(2)28-26(32)35-21)24(33)29-20-7-5-4-6-8-20/h4-14,23H,1-3H3,(H,29,33)/b21-13+ |
InChI 键 |
HANXVFDKKPDYDJ-FYJGNVAPSA-N |
手性 SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CN(N=C3C)C)/SC2=N1)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5 |
SMILES |
CC1=C(C(N2C(=O)C(=CC3=CN(N=C3C)C)SC2=N1)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5 |
规范 SMILES |
CC1=C(C(N2C(=O)C(=CC3=CN(N=C3C)C)SC2=N1)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B456291.png)
![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B456293.png)
![2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B456294.png)
![METHYL (2E)-2-({5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLENE)-5-METHYL-1-OXO-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXYLATE](/img/structure/B456295.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-nitro-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B456298.png)

![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-{4-nitrophenyl}hydrazinecarbothioamide](/img/structure/B456300.png)
![2-{[2-(4-chlorophenyl)cyclopropyl]carbonyl}-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B456304.png)
![N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B456307.png)
![(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-5-(4-methoxyphenyl)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B456308.png)
![3-[(4-bromophenoxy)methyl]-N-[3-(4-chlorophenoxy)-5-nitrophenyl]benzamide](/img/structure/B456309.png)
![N-(4-methylphenyl)-2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}hydrazinecarbothioamide](/img/structure/B456310.png)
![2-(4-ethoxyphenyl)-6-methyl-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B456313.png)
